molecular formula C11H18N2O5S B125586 gamma-Glutamyl-S-allylcysteine CAS No. 91216-95-4

gamma-Glutamyl-S-allylcysteine

Cat. No. B125586
CAS RN: 91216-95-4
M. Wt: 290.34 g/mol
InChI Key: FUTHBNRZCFKVQZ-YUMQZZPRSA-N
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Description

Gamma-Glutamyl-S-allylcysteine (GSAC) is a naturally occurring organosulfur compound found in garlic . It belongs to the class of organic compounds known as dipeptides . GSAC has antiglycative effects and shows radical-scavenging and metal-chelating capacities . It is known for its potential health benefits, including antioxidant and anti-inflammatory properties.


Synthesis Analysis

GSAC is synthesized through the γ-glutamyl cycle . This involves two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase . GSH is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the GSH breakdown pathway . γ-GT specifically catalyzes the cleavage of the γ-glutamyl bond of GSH and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .


Molecular Structure Analysis

The molecular formula of GSAC is C11H18N2O5S . Its average mass is 290.336 Da and its monoisotopic mass is 290.093628 Da .


Chemical Reactions Analysis

The γ-glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .


Physical And Chemical Properties Analysis

GSAC is a white to off-white solid .

Scientific Research Applications

Flavor Enhancement in Foods

γ-Glutamyl-S-allylcysteine (GGAC) has been identified as a naturally occurring flavor enhancer in garlic and other plants of the genus Allium. Research by Speranza and Morelli (2012) detailed an enzymatic synthesis of GGAC, highlighting its potential in the food industry for flavor enhancement. This method offers a practical approach for producing GGAC for quality control and flavoring purposes, bypassing complex chemical syntheses or extraction from natural sources (Speranza & Morelli, 2012).

Potential in COVID-19 Mitigation

Balkrishna et al. (2021) conducted a study that highlighted the potential of GGAC in mitigating COVID-19. Through in silico screening, GGAC demonstrated significant binding energies with SARS-CoV-2 proteins, suggesting its potential as a therapeutic agent. This finding opens up avenues for further clinical studies into the efficacy of GGAC in managing COVID-19 (Balkrishna et al., 2021).

Role in Bone Remodeling and Growth

Research involving gamma-glutamyl transpeptidase (GGT)-deficient mice by Levasseur et al. (2003) indicated the importance of cysteine metabolism, which is connected to GGAC, in bone remodeling and growth. This study showed that deficiencies in GGT, and consequently alterations in cysteine metabolism, could lead to skeletal abnormalities. These findings emphasize the significance of GGAC in bone health and development (Levasseur et al., 2003).

Understanding Metabolic Processes

Studies on GGT-deficient mice by Lieberman et al. (1996) demonstrated the crucial role of the gamma-glutamyl cycle, which involves GGAC, in overall metabolism. This research provided insights into cysteine and glutathione homeostasis, emphasizing the broader metabolic significance of GGAC (Lieberman et al., 1996).

Analytical and Chemical Studies

Other studies have focused on the analytical determination of GGAC in garlic preparations, understanding its chemical conversion during aging processes, and its role in generating specific flavor compounds in Allium species. These studies contribute to our understanding of the chemical properties and applications of GGAC in food science and flavor chemistry (Rosen et al., 2000); (Yu et al., 1994).

properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHBNRZCFKVQZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-GLUTAMYL-S-ALLYLCYSTEINE

CAS RN

91216-95-4
Record name gamma-Glutamyl-S-allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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